An In-Depth Technical Guide to 4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde: A Bifunctional Building Block for Advanced Synthesis
An In-Depth Technical Guide to 4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde: A Bifunctional Building Block for Advanced Synthesis
This guide provides an in-depth technical overview of 4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde, a key intermediate in organic synthesis. We will explore its chemical identity, physicochemical properties, synthesis, reactivity, and critical applications in drug discovery and materials science. This document is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a comprehensive understanding of this versatile molecule.
Core Identity and Molecular Architecture
4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde, identified by CAS Number 50670-58-1 , is a solid crystalline organic compound.[1][2][3] Its molecular structure is built upon a biphenyl scaffold, a motif that has garnered significant attention across various fields of chemistry for its structural rigidity and ability to orient substituents in well-defined spatial arrangements.[1] The molecule is strategically functionalized with a bromo group on one phenyl ring and an aldehyde group on the other, both at the para (4- and 4'-) positions.[4] This bifunctional nature endows the molecule with a unique and versatile reactivity profile, making it a highly valuable precursor for the synthesis of complex molecular architectures.[1]
The aldehyde group serves as a reactive handle for a multitude of transformations including nucleophilic additions, condensations, and oxidations/reductions.[4] Concurrently, the bromine atom is an ideal leaving group for palladium-catalyzed cross-coupling reactions, enabling the construction of extended aromatic systems. This dual reactivity allows for sequential, controlled modifications, positioning it as a cornerstone building block in multi-step synthetic campaigns.
Key Identifiers
| Identifier | Value | Source(s) |
| CAS Number | 50670-58-1 | [1][2][5] |
| Molecular Formula | C₁₃H₉BrO | [1][2][3] |
| Molecular Weight | 261.11 g/mol | [1][2] |
| IUPAC Name | 4'-(bromophenyl)benzaldehyde | [4][6] |
| InChI Key | AZDGDDGUHUQQMO-UHFFFAOYSA-N | [1][4] |
| Canonical SMILES | C1=CC(=CC=C1C=O)C2=CC=C(C=C2)Br | [3][4] |
Physicochemical & Spectroscopic Profile
A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its application in research and development.
Physical Properties
4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde is typically a light yellow to orange-yellow crystalline powder at room temperature.[7]
| Property | Value | Source(s) |
| Appearance | White to pale yellow crystalline solid | [6][7] |
| Melting Point | 135-140 °C | [3][4] |
| Boiling Point | 374.1 °C at 760 mmHg | [3] |
| Density | 1.430 g/cm³ | [3][4] |
| Flash Point | 100.7 °C | [3] |
| Polar Surface Area | 17.1 Ų | [8][9] |
Spectroscopic Data Analysis
Spectroscopic analysis confirms the structure and purity of the compound.
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show characteristic signals. The highly deshielded aldehydic proton (CHO) should appear as a singlet around 9.9-10.1 ppm. The aromatic region, between 7.0 and 8.0 ppm, will display a complex pattern of doublets and triplets corresponding to the eight distinct protons on the biphenyl core.[1]
-
IR Spectroscopy : The infrared spectrum provides key information about the functional groups. A strong absorption band in the range of 1690-1715 cm⁻¹ corresponds to the carbonyl (C=O) stretch of the aldehyde. Weaker C-H stretching bands for the aldehyde are expected around 2720 and 2820 cm⁻¹. Aromatic C=C stretching vibrations appear in the 1400-1600 cm⁻¹ region, and a medium to strong C-Br stretch is found between 500-600 cm⁻¹.[1]
-
Mass Spectrometry : The mass spectrum will show a characteristic molecular ion peak ([M]⁺) as a doublet with nearly equal intensity at m/z 260 and 262. This pattern is the signature isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes).[1] Further fragmentation of the biphenyl core can also be observed.[1]
Synthesis and Chemical Reactivity
The utility of 4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde is rooted in its synthesis and subsequent reactivity.
Primary Synthetic Route: Suzuki-Miyaura Cross-Coupling
The most prominent and efficient method for synthesizing this and related biphenyl compounds is the Suzuki-Miyaura cross-coupling reaction.[10][11][12] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound.[12][13]
To synthesize 4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde, the typical reactants would be 4-bromobenzaldehyde and 4-bromophenylboronic acid, or alternatively, 4-formylphenylboronic acid and 1,4-dibromobenzene, with careful control of stoichiometry to favor the mono-coupled product. A general representation involves coupling an aryl bromide with a boronic acid.[10]
Caption: General scheme for Suzuki-Miyaura cross-coupling synthesis.
The reaction mechanism follows a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[11][12][13]
Key Reaction Pathways
The true power of this molecule lies in its capacity for divergent synthesis, where the two functional groups can be addressed independently.
Caption: Divergent synthetic pathways from the core molecule.
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Reactivity of the Aldehyde : The aldehyde group is a versatile site for introducing new functionalities. It can be easily reduced to a primary alcohol, providing a new point for esterification or conversion to an alkyl halide.[1] It can also undergo condensation reactions with primary amines to form Schiff bases or participate in olefination reactions like the Wittig reaction to introduce carbon-carbon double bonds.[1]
-
Reactivity of the Bromine : The C-Br bond is the key to extending the molecular framework. It serves as an excellent handle for a second cross-coupling reaction, allowing for the synthesis of terphenyls and other complex, conjugated systems. This is particularly valuable in materials science for creating organic semiconductors and in medicinal chemistry for accessing novel chemical space.
Applications in Drug Discovery and Materials Science
The biphenyl scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to present substituents in defined vectors, facilitating precise interactions with biological targets.[1]
-
Drug Discovery : 4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde is an invaluable starting material for building libraries of compounds for high-throughput screening. The aldehyde can be converted into various functional groups to interact with a protein's active site, while the bromo-end can be modified to tune physicochemical properties like solubility and metabolic stability. This systematic approach accelerates the structure-activity relationship (SAR) studies crucial for drug development.
-
Materials Science : In materials science, this compound is a precursor for synthesizing organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other organic electronic materials.[4] The ability to construct extended π-conjugated systems through sequential cross-coupling reactions allows for the fine-tuning of electronic properties, such as the HOMO/LUMO energy levels, which directly impacts device performance. For example, it can be used to create zinc quaterphenylterpyridine complexes for coordination chemistry applications.[4]
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a representative protocol for the synthesis of a biaryl compound, illustrating the type of reaction used to create the title compound. This procedure is adapted from established methods.[10][14]
Objective: To synthesize 4'-Methoxy-[1,1'-biphenyl]-4-carbaldehyde from 4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde and 4-methoxyphenylboronic acid.
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling experiment.
Materials:
-
4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.1 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
Triphenylphosphine (PPh₃, 0.08 equiv) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv)[14]
-
Potassium Carbonate (K₂CO₃, 2.0 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 mixture)
-
Ethyl acetate (EtOAc) for extraction
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup : To a round-bottom flask equipped with a magnetic stir bar and condenser, add 4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde, 4-methoxyphenylboronic acid, and potassium carbonate.
-
Inert Atmosphere : Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes.
-
Solvent Addition : Add the degassed dioxane/water solvent mixture via syringe.
-
Catalyst Addition : Add the palladium catalyst under a positive pressure of inert gas.
-
Heating : Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously.
-
Monitoring : Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting aryl bromide is consumed.
-
Work-up : Once complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel.
-
Extraction : Extract the aqueous layer three times with ethyl acetate.
-
Washing & Drying : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification : Remove the solvent under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel or by recrystallization to yield the final product.
Safety and Handling
4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde is classified as harmful.[9]
-
GHS Hazard Statements : H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).[9]
-
Precautionary Measures : Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[7][9] In case of exposure, seek immediate medical attention.[7]
Conclusion
4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde is a quintessential example of a modern synthetic building block. Its bifunctional nature, predicated on the orthogonal reactivity of the aldehyde and bromide groups, provides chemists with a powerful tool for the efficient construction of complex molecules. Its central role in the synthesis of pharmaceuticals and advanced materials underscores its importance and guarantees its continued relevance in the field of organic chemistry. A thorough understanding of its properties, synthesis, and reactivity is essential for any scientist looking to leverage its synthetic potential.
References
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PubChem. 4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde. Available from: [Link]
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Organic Syntheses. Synthesis of Unsymmetrical Biaryls Using a Modified Suzuki Cross-Coupling: 4-Biphenylcarboxaldehyde. Available from: [Link]
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PubChemLite. 4'-bromo-[1,1'-biphenyl]-4-carbaldehyde. Available from: [Link]
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NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]
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The Versatility of 4-Bromo-4'-iodobiphenyl: Applications in Research and Industry. Available from: [Link]
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MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available from: [Link]
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Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Available from: [Link]
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